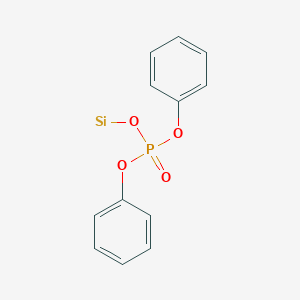![molecular formula C15H14N2S B14500496 3-[Phenyl(phenylsulfanyl)amino]propanenitrile CAS No. 64206-15-1](/img/structure/B14500496.png)
3-[Phenyl(phenylsulfanyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Phenyl(phenylsulfanyl)amino]propanenitrile is an organic compound that features a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a phenyl group and a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of propanol or propionaldehyde, where the alcohol or aldehyde is reacted with ammonia and oxygen to form the nitrile group . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[Phenyl(phenylsulfanyl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[Phenyl(phenylsulfanyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Phenyl(phenylsulfanyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitrile group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution, modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the phenyl and phenylsulfanyl groups.
Aminopropionitrile: Contains an amino group instead of the phenylsulfanyl group, leading to different reactivity and applications.
Malononitrile: Features two nitrile groups, making it more reactive in certain types of reactions.
Uniqueness
3-[Phenyl(phenylsulfanyl)amino]propanenitrile is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in various reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
64206-15-1 |
|---|---|
Fórmula molecular |
C15H14N2S |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
3-(N-phenylsulfanylanilino)propanenitrile |
InChI |
InChI=1S/C15H14N2S/c16-12-7-13-17(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1-6,8-11H,7,13H2 |
Clave InChI |
DDKJHJZXXCXVPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CCC#N)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
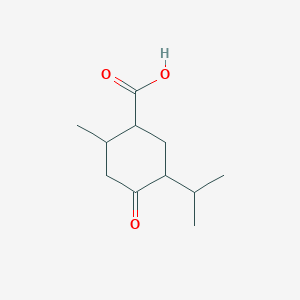

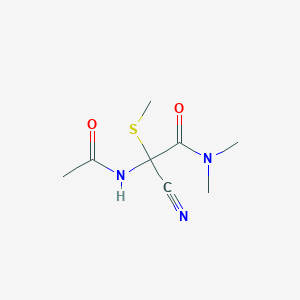
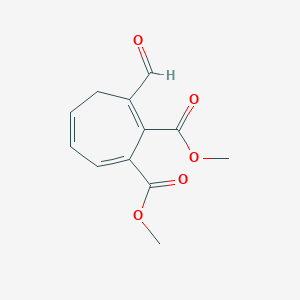
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
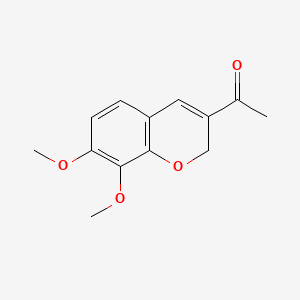

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
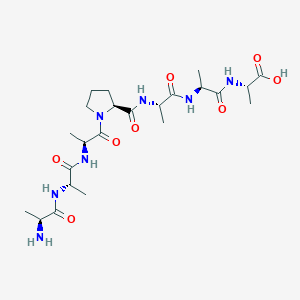
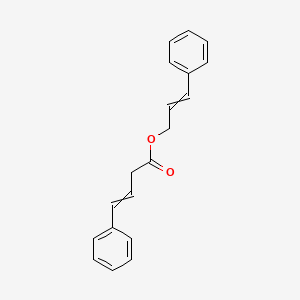
![N-[(Benzyloxy)carbonyl]-L-valyl-D-valine](/img/structure/B14500481.png)
